8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine derivative. Purines are important components in many biological systems, serving as the building blocks of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. Detailed structural analysis would require computational modeling or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazo[2,1-f]purine core might be involved in various types of reactions, including nucleophilic substitutions or electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of a methoxy group might increase its solubility in organic solvents .Mechanism of Action
Target of Action
The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the synthesis of DNA nucleotides and are deeply involved in one-carbon transfer .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound in this series showed only weak inhibition (63±18%) toward DHFR .
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to anti-proliferative effects.
Pharmacokinetics
Similar compounds in this class are generally more lipophilic and enter cells through passive diffusion .
Result of Action
The compound exhibits anti-proliferative activities against HL60, HeLa, and A549 cells . In particular, compound 4e, which contains a methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, displayed the best inhibitory activity against HL-60 and HeLa cells . Flow cytometry studies indicated that HL-60 cells treated with 4e displayed S-phase arrest and induction of apoptosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-6-11-23-18(26)16-17(22(4)20(23)27)21-19-24(12(2)13(3)25(16)19)14-9-7-8-10-15(14)28-5/h7-10H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJGHKQVFBGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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